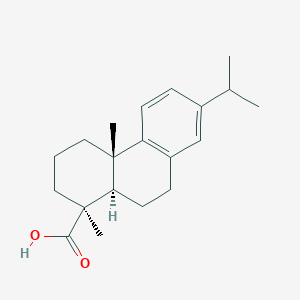

Dehydroabietinsäure

Übersicht

Beschreibung

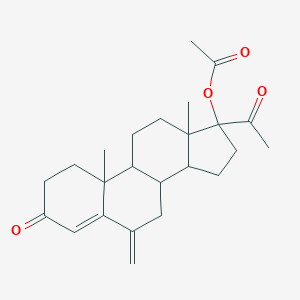

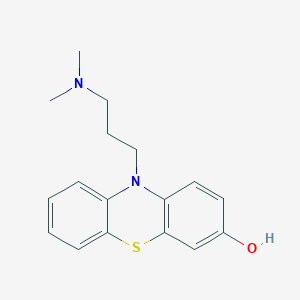

Dehydroabietinsäure ist eine natürlich vorkommende Diterpenharzsäure, die aus Nadelbäumen wie Kiefern (Pinus) und Fichten (Picea) gewonnen wird. Sie ist bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antibakterielle, antifungale und krebshemmende Eigenschaften . Die Summenformel von this compound lautet C({20})H({28})O({2}), und sie hat eine Molekülmasse von 300,44 g/mol {_svg_2}.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch Oxidation von Abietinsäure synthetisiert werden, einer weiteren Harzsäure, die in Nadelbäumen vorkommt. Der Oxidationsprozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO(4)) oder Chromsäure (H(_2)CrO(_4)) unter kontrollierten Bedingungen {_svg_3}.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst häufig die Extraktion von Harzsäuren aus Kiefern-Harz, gefolgt von Reinigungsprozessen wie Kristallisation und Chromatographie. Die extrahierten Harzsäuren werden dann einer Oxidation unterzogen, um this compound zu erhalten .

Wissenschaftliche Forschungsanwendungen

Dehydroabietic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid isolated from rosin . It has been found to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) in macrophages and adipocytes . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

DAA interacts with its targets, the PPARs, to regulate inflammation . It also inhibits Src, Syk, and TAK1 mediated pathways to produce anti-inflammatory activity . The interaction of DAA with these targets results in changes in gene expression, leading to various biological effects.

Biochemical Pathways

The biochemical pathways affected by DAA are primarily related to inflammation and metabolic processes. By acting as a ligand for PPARs, DAA can influence the transcription of various genes involved in these processes . Additionally, DAA’s inhibition of Src, Syk, and TAK1 mediated pathways further modulates inflammatory responses .

Pharmacokinetics

It is known that daa can be purified from rosin through a disproportionation reaction, followed by recrystallization methods

Result of Action

The molecular and cellular effects of DAA’s action are diverse, reflecting its wide range of biological activities. These include anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities . For example, DAA has been found to reduce the production of nitric oxide in macrophages and decrease the expression of inflammatory genes .

Biochemische Analyse

Biochemical Properties

Dehydroabietic acid interacts with several biomolecules, contributing to its diverse bioactivities. It has been found to exert anti-inflammatory activity by inhibiting pathways mediated by Src, Syk, and TAK1 . Moreover, it has been shown to have antibacterial and antifungal properties .

Cellular Effects

Dehydroabietic acid has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of liver cancer cells and gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dehydroabietic acid exerts its effects at the molecular level through several mechanisms. It has been found to suppress the activity of proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB cascade and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade . These interactions lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of dehydroabietic acid change over time in laboratory settings. It has been shown to prevent biofilm formation in the low micromolar range, and only 2 to 4-fold higher concentrations are needed to significantly reduce the viability and biomass of existing biofilms .

Dosage Effects in Animal Models

The effects of dehydroabietic acid vary with different dosages in animal models. For instance, it has been found to attenuate insulin resistance (IR) and hepatic steatosis induced by high-fat diet (HFD) consumption in mice .

Metabolic Pathways

Dehydroabietic acid is involved in several metabolic pathways. It has been found to influence the metabolism of glyceryl phosphatide . It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydroabietic acid can be synthesized through the oxidation of abietic acid, which is another resin acid found in coniferous trees. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) under controlled conditions .

Industrial Production Methods: Industrial production of dehydroabietic acid often involves the extraction of resin acids from pine rosin, followed by purification processes such as crystallization and chromatography. The extracted resin acids are then subjected to oxidation to yield dehydroabietic acid .

Analyse Chemischer Reaktionen

Reaktionstypen: Dehydroabietinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann weiter oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktion von this compound kann zu Dihydroderivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Carboxylgruppe, um Ester und Amide zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromsäure und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkohole und Amine für Veresterungs- und Amidierungsreaktionen.

Hauptprodukte:

Oxidation: Verschiedene oxidierte Derivate von this compound.

Reduktion: Dihydroderivate.

Substitution: Ester und Amide von this compound.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt ihre Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Entzündungshemmend: Hemmt die Aktivität von Enzymen wie Src, Syk und TAK1, die an entzündungsinduzierenden Signalwegen beteiligt sind.

Antibakteriell und Antifungal: Stört die Integrität der Zellmembran von Bakterien und Pilzen, was zum Zelltod führt.

Krebshemmend: Induziert Apoptose (programmierter Zelltod) in Krebszellen durch Aktivierung spezifischer Signalwege.

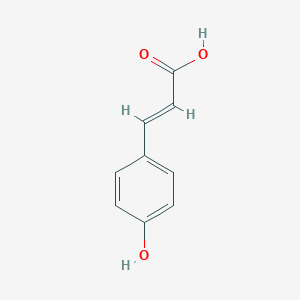

Vergleich Mit ähnlichen Verbindungen

Dehydroabietinsäure ist unter den Harzsäuren aufgrund ihrer spezifischen biologischen Aktivitäten und chemischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Pimarinsäure: Teilt einige biologische Aktivitäten mit this compound, hat aber eine andere Molekülstruktur.

Palustrinsäure: Ähnlich in der Struktur zu this compound, aber mit unterschiedlichen biologischen Aktivitäten.

This compound zeichnet sich durch ihre duale PPAR-α/γ-Agonistenaktivität aus, die bei anderen Harzsäuren nicht häufig vorkommt .

Eigenschaften

CAS-Nummer |

1740-19-8 |

|---|---|

Molekularformel |

C20H28O2 |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19-,20-/m1/s1 |

InChI-Schlüssel |

NFWKVWVWBFBAOV-IPNZSQQUSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

Isomerische SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)O)C |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

Aussehen |

Powder |

Key on ui other cas no. |

1740-19-8 |

Physikalische Beschreibung |

Dry Powder; Other Solid |

Piktogramme |

Irritant |

Löslichkeit |

2.20e-05 M |

Synonyme |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid; 13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid; (+)-Dehydroabietic acid; Abieta-8,11,13-trien-18-oic acid; NSC 2952; [1R-(1α,4aβ,10aα)]-1,2,3, |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.